1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a hydroxymethyl group, a furyl group, a biphenyl group, and a piperidinecarboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, one of its components, 5-Hydroxymethyl-2-furaldehyde (HMF), can be synthesized by refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The hydroxymethyl group is a substituent with the structural formula −CH2−OH . The furyl group is a heterocyclic compound that contains a five-membered ring with three carbon atoms and two oxygen atoms . The biphenyl group consists of two connected phenyl rings . The piperidinecarboxamide group contains a six-membered ring with five carbon atoms and one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement and interactions of its functional groups. For example, the 5-Hydroxymethyl-2-furaldehyde (HMF) component is a white low-melting solid that is highly soluble in both water and organic solvents .Future Directions
properties
IUPAC Name |
1-[[5-(hydroxymethyl)furan-2-yl]methyl]-N-[4-(3-methylphenyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-18-3-2-4-21(15-18)19-5-7-22(8-6-19)26-25(29)20-11-13-27(14-12-20)16-23-9-10-24(17-28)30-23/h2-10,15,20,28H,11-14,16-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQFVRVSSWCLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC4=CC=C(O4)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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